3-(6-Chloropyridazin-3-YL)propanal
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Overview
Description
3-(6-Chloropyridazin-3-YL)propanal is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridazin-3-YL)propanal can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyridazine with propanal under specific reaction conditions. The reaction typically requires a base such as sodium bicarbonate (NaHCO3) and an additive like potassium iodide (KI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridazin-3-YL)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(6-Chloropyridazin-3-YL)propanoic acid.
Reduction: 3-(6-Chloropyridazin-3-YL)propanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Chloropyridazin-3-YL)propanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridazin-3-YL)propanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloropyridazin-3-YL)propanol: The reduced form of 3-(6-Chloropyridazin-3-YL)propanal.
3-(6-Chloropyridazin-3-YL)propanoic acid: The oxidized form of this compound.
6-Chloropyridazine: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-(6-chloropyridazin-3-yl)propanal |
InChI |
InChI=1S/C7H7ClN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-5H,1-2H2 |
InChI Key |
SKQBNZFGAMIHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CCC=O)Cl |
Origin of Product |
United States |
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